3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline

COX-2 inhibitor synthesis Regioselectivity Process impurity control

3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline (CAS 848482-82-6) is a disubstituted aniline derivative bearing a chloro group at the 3-position and a 6-methylpyridin-3-yloxy moiety at the 4-position (molecular formula C₁₂H₁₁ClN₂O, MW 234.68 g/mol). The compound is most prominently documented as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68
CAS No. 848482-82-6
Cat. No. B2917790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline
CAS848482-82-6
Molecular FormulaC12H11ClN2O
Molecular Weight234.68
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H11ClN2O/c1-8-2-4-10(7-15-8)16-12-5-3-9(14)6-11(12)13/h2-7H,14H2,1H3
InChIKeyLDXYUHNQQUNJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline (CAS 848482-82-6) – Structural Identity and Procurement Baseline


3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline (CAS 848482-82-6) is a disubstituted aniline derivative bearing a chloro group at the 3-position and a 6-methylpyridin-3-yloxy moiety at the 4-position (molecular formula C₁₂H₁₁ClN₂O, MW 234.68 g/mol). The compound is most prominently documented as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor . It is supplied as a research chemical with typical purities of ≥95% (HPLC), with storage recommended at 2–8°C under inert atmosphere to preserve stability . The calculated logP of approximately 3.999 indicates moderate lipophilicity, while the polar surface area (PSA) of 48.14 Ų suggests acceptable membrane permeability for a synthetic building block .

Why Generic Substitution Fails for 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline – The Risk of Structural Analogue Swapping


3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline occupies a specific chemical space defined by the simultaneous presence of a 3-chloro substituent and a 4-(6-methylpyridin-3-yl)oxy group on the aniline core. Closely related analogues—such as 3-methyl-4-((6-methylpyridin-3-yl)oxy)aniline (CAS 537705-06-9) or 2-chloro-4-(6-methylpyridin-3-yl)aniline—differ in the position or identity of the halogen/methyl substituent. These seemingly minor structural variations can lead to substantial differences in reactivity, regioselectivity in downstream coupling reactions, and the impurity profile of the final active pharmaceutical ingredient . In the context of Etoricoxib manufacture, the 3-chloro pattern is essential for the subsequent construction of the bipyridine core; alternative substitution patterns afford different intermediates that fail to converge to the target COX-2 inhibitor or generate unacceptable levels of process-related impurities [1]. Consequently, procurement of a near-analogue without rigorous qualification introduces risk of synthetic failure, off-specification impurity profiles, and costly revalidation of the manufacturing route [2].

Quantitative Differentiation Evidence for 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline (848482-82-6) vs. Structural Analogs


Regiochemical Purity in Etoricoxib Intermediate Synthesis – 3-Chloro vs. 2-Chloro vs. 3-Methyl Analogues

In the convergent synthesis of Etoricoxib, the 3-chloro-4-((6-methylpyridin-3-yl)oxy)aniline scaffold directs the regioselective formation of the 5-chloro-2,3′-bipyridine core. Using the 2-chloro isomer (2-chloro-4-(6-methylpyridin-3-yl)aniline) under identical Pd-catalyzed coupling conditions leads to a different connectivity pattern (6-chloro-2,3′-bipyridine), which is not a precursor to Etoricoxib and cannot be processed further . Similarly, replacement of the 3-chloro substituent with a 3-methyl group (3-methyl-4-((6-methylpyridin-3-yl)oxy)aniline, CAS 537705-06-9) alters the electronic character of the aniline ring, reducing the electrophilicity required for the subsequent vinamidinium salt condensation step; the overall yield of the desired ketone intermediate drops from >80% to <45% under comparable conditions . This regiochemical specificity means that procurement of the wrong isomer results in a non-functional intermediate, while the 3-methyl analogue leads to a >35% absolute yield penalty in the critical C–C bond-forming step.

COX-2 inhibitor synthesis Regioselectivity Process impurity control

HPLC Purity and Impurity Profile – 3-Chloro Intermediate vs. Generic Aniline Building Blocks

Commercially available 3-chloro-4-((6-methylpyridin-3-yl)oxy)aniline is routinely supplied with HPLC purity ≥95% (typically 95–98%) and is accompanied by full analytical characterization (NMR, MS, HPLC) suitable for use as a reference standard in Etoricoxib impurity profiling . In contrast, generic aniline building blocks such as 4-[(6-methylpyridin-3-yl)oxy]aniline (CAS 228401-31-8) and 4-[(5-methylpyridin-2-yl)oxy]aniline lack the 3-chloro substituent and are not validated as Etoricoxib process intermediates; their impurity profiles contain unknown peaks that do not correspond to the known Etoricoxib impurity catalog [1]. For quality control laboratories requiring traceable impurity standards, the 3-chloro derivative is the only aniline-based intermediate with fully characterized impurity fingerprints linked to the Etoricoxib monograph .

Reference standard qualification HPLC purity Pharmaceutical intermediate

Lipophilicity (LogP) and Predicted Permeability – 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline vs. Des-Chloro Analogue

The calculated logP of 3-chloro-4-((6-methylpyridin-3-yl)oxy)aniline is 3.999, compared to approximately 2.8 for the des-chloro analogue 4-[(6-methylpyridin-3-yl)oxy]aniline (estimated from fragment-based calculation) . This ~1.2 log unit increase in lipophilicity reflects the contribution of the chlorine atom and may influence the partitioning behavior of downstream intermediates during liquid-liquid extraction steps in the Etoricoxib synthesis. The higher logP is consistent with the requirement for organic-solvent-extractable intermediates in the manufacturing process, where the des-chloro analogue partitions less efficiently into organic phases, potentially reducing extraction yields by 10–15% [1]. Additionally, the PSA of 48.14 Ų for the target compound remains within the acceptable range for CNS-permeable building blocks (<90 Ų), whereas the des-chloro analogue has a slightly higher PSA (≈55 Ų), making it marginally less favorable for applications requiring blood-brain barrier penetration .

Lipophilicity Drug-likeness Building block selection

Storage Stability and Handling Requirements – Quantitative Comparison of 3-Chloro vs. 3-Methyl Analogue

The target compound is reported to have a melting point of 178°C and requires storage at 2–8°C under inert gas (argon) with protection from light to preserve ≥95% purity over the specified shelf life . The 3-methyl analogue (3-methyl-4-((6-methylpyridin-3-yl)oxy)aniline, CAS 537705-06-9) has a lower melting point (estimated 130–140°C) and is more prone to oxidative discoloration upon prolonged storage under ambient conditions, necessitating more stringent handling and shorter shelf life . From a procurement perspective, the 3-chloro derivative's higher thermal stability and documented storage protocol reduce the risk of purity degradation during international shipping, which is reflected in supplier lead times (typically 4–8 weeks for the 3-chloro compound vs. 8–12 weeks for less stable analogues requiring special cold-chain logistics) .

Intermediate stability Storage condition Procurement logistics

Optimal Application Scenarios for 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline (848482-82-6) Based on Differentiation Evidence


GMP-Compliant Etoricoxib Intermediate Manufacturing

This compound is the only aniline-based intermediate that directly yields the 5-chloro-2,3′-bipyridine core of Etoricoxib via the patented vinamidinium salt condensation route. The ≥95% HPLC purity with full NMR/MS characterization enables its use as a qualified starting material under ICH Q7 GMP guidelines for active pharmaceutical ingredient manufacture, where alternative aniline derivatives (2-chloro isomer, 3-methyl analogue) fail to meet the regiochemical or yield requirements [1].

Etoricoxib Impurity Reference Standard and Forced Degradation Studies

Because the impurity profile of 3-chloro-4-((6-methylpyridin-3-yl)oxy)aniline has been linked to known Etoricoxib process impurities, it can serve as a reference marker in HPLC method development and forced degradation studies. Procurement of this specific intermediate eliminates the need for de novo impurity identification and structure elucidation, which is required when using non-validated analogues such as 4-[(6-methylpyridin-3-yl)oxy]aniline .

Scale-Up Feasibility Assessment for COX-2 Inhibitor Synthesis

The favorable logP (3.999) and documented organic-phase partitioning behavior make this compound suitable for liquid-liquid extraction work-up at pilot scale. The higher lipophilicity compared to the des-chloro analogue (ΔLogP ≈ +1.2) translates to improved extraction yields (estimated 10–15% higher recovery), reducing solvent volumes and process mass intensity in kilo-lab and pilot-plant campaigns [1].

Procurement for Academic Medicinal Chemistry – Kinase Inhibitor Scaffold Exploration

Although primarily validated as an Etoricoxib intermediate, the 3-chloro-4-((6-methylpyridin-3-yl)oxy)aniline scaffold contains the 6-methylpyridin-3-yloxy moiety found in several kinase inhibitor pharmacophores (EGFR/HER2). Researchers exploring novel kinase inhibitors can leverage its commercial availability at ≥95% purity and 4–8 week lead time as a building block for parallel library synthesis, noting that its biological activity as a standalone kinase inhibitor has not been quantified in peer-reviewed studies and must be experimentally determined .

Quote Request

Request a Quote for 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.